3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-6,7,8,9-tetrahydropyrido[2,3-b]indol-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h4-5H,1-3H2,(H,13,14) |
InChI Key |
WZRMPZNSNJPLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a chloro-substituted aniline with a suitable ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Reaction Types and Mechanistic Insights
The compound 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one undergoes diverse chemical reactions, primarily driven by its fused heterocyclic system and functional groups. Key reaction types include:
-
Zn(II)-catalyzed cycloadditions : These involve [3+2] and [4+2] cycloadditions with 1,2-diaza-1,3-dienes, forming polycyclic fused indolines. The [4+2] pathway follows an inverse hetero-Diels–Alder mechanism, favoring endo transition states for diastereoselectivity, while the [3+2] pathway proceeds via stepwise 1,6-addition and intramolecular cyclization .
-
Pd-catalyzed coupling reactions : Cross-coupling of halogenated indole derivatives with amides or thiophene carboxamides under palladium catalysis generates substituted pyridoindoles. Reaction conditions include Pd₂(dba)₃, BINAP ligands, and bases like Cs₂CO₃ or K₃PO₄ .
Mechanistic Analysis
DFT computational studies reveal that ZnCl₂ activation of substrates directs reaction pathways. For example:
-
[4+2] Cycloaddition : A concerted mechanism with endo transition states (cisoid diene conformations) leads to pyridazinoindoline derivatives .
-
[3+2] Annulation : A stepwise process involving zwitterionic intermediates and 5-exo-trig cyclization forms pyrroloindoline derivatives .
| Reaction Pathway | Key Mechanism | Product Type |
|---|---|---|
| [4+2] Cycloaddition | Concerted, endo transition state | Tetrahydro-1H-pyridazinoindole |
| [3+2] Annulation | Stepwise, zwitterionic intermediates | Tetrahydropyrroloindole |
Synthetic Pathways
This compound is synthesized through multi-step methods involving:
-
Formal [3+2] or [4+2] cycloadditions : Indole derivatives react with 1,2-diaza-1,3-dienes in the presence of ZnCl₂, yielding fused heterocycles .
-
Palladium-catalyzed couplings : Halogenated indole precursors undergo cross-coupling with amides or thiophene derivatives to introduce substituents at the 3-position .
-
Quenching and purification : Post-reaction workup includes acid quenching (e.g., 5 M HCl) and extraction with DCM .
| Step | Reagents/Conditions | Product Feature |
|---|---|---|
| Cycloaddition | ZnCl₂, 1,2-diaza-1,3-diene, DCM | Fused pyridoindoline core |
| Cross-coupling | Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene | Substituted derivatives |
| Workup | 5 M HCl, DCM extraction | Pure product |
Comparative Reactivity of Analogues
The chlorine substitution at the 3-position and tetrahydro structure distinguish this compound from analogues. For example:
-
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole : Lacks chlorine, serving as a base structure for further functionalization .
-
3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole : Methyl substitution reduces reactivity compared to chloro derivatives .
| Analogue | Structural Feature | Reactivity Profile |
|---|---|---|
| Parent pyridoindole | No substituents | Moderate reactivity |
| 3-Chloro derivative | Electronegative Cl at 3-position | Enhanced nucleophilic attack |
| 3-Methyl derivative | Electron-donating methyl | Reduced reactivity |
Scientific Research Applications
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound featuring a fused pyridine and indole ring structure. It has a molecular formula of and a molecular weight of 220.65 g/mol. The chlorine atom at the 3-position and a carbonyl group at the 5-position differentiate it from other indole derivatives, contributing to its unique chemical properties and potential biological activities.
Chemical Reactivity
The reactivity of this compound is due to its functional groups, enabling it to undergo various reactions that can be utilized in synthetic pathways to develop novel compounds with enhanced properties:
- Acylation
- Alkylation
- Condensation
- Cyclization
- Reduction
Applications
This compound has various applications in different fields:
- Medicinal Chemistry: It is used in synthesizing drug candidates.
- Agrochemicals: It is used in creating new pesticides and herbicides.
- Material Science: It is used as a building block for creating functional materials.
Biological Activities
Research indicates that this compound exhibits significant biological activities and has been studied for its potential as:
- Antimicrobial Agents
- Antitumor Agents
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with biological targets. These studies typically involve:
- Molecular Docking: Predicting binding affinities with target proteins.
- In Vitro Assays: Assessing inhibitory effects on enzymes.
- Cellular Studies: Evaluating impacts on cell signaling pathways.
Such studies are crucial for elucidating the therapeutic potential and safety profile of the compound.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole | Lacks chlorine; serves as a base structure |
| 3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole | Methyl substitution instead of chlorine |
| 5H-Pyrido[3,2-b]indole | Different ring fusion; lacks tetrahydro structure |
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ketone Variants
5,6,7,8-Tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS 198141-12-7, ):
- Structural Difference : The ketone is at position 9 instead of 5, and the pyridine ring is fused at the [3,2-b] position rather than [2,3-b].
- The molecular weight (186.214 g/mol) is slightly lower due to differences in hydrogenation .
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-9-one ():
- Synthesis: Synthesized via photochemical methods involving heterocyclic enaminones.
- Key Contrast : The ketone at position 9 instead of 5 creates distinct dipole moments, altering solubility and reactivity. This positional isomer may exhibit divergent biological activity due to shifted hydrogen-bonding sites .
Substituent Position Variations
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride (CAS 1003591-00-1, ):
- Structural Difference : Chlorine is at position 2, and the core structure is a pyridoazepine (seven-membered ring) instead of a pyridoindole.
- Impact : The azepine ring introduces conformational flexibility, which may enhance binding to larger protein pockets. The dihydrochloride salt form improves aqueous solubility .
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-5-one (CAS 2313459-11-7, ):
- Core Difference : Replaces the indole’s benzene ring with an azepine (nitrogen-containing seven-membered ring).
Core Ring Modifications
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4, ):
- Structure : A pyridoazepine system with a ketone at position 7.
- Comparison : The absence of the indole’s fused benzene ring diminishes aromatic surface area, likely reducing interactions with hydrophobic binding pockets .
Thieno[2,3-b]pyridine derivatives ():
- Example: 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile ().
- Key Difference : A thiophene ring replaces the indole, altering electronic properties and steric bulk. Such derivatives are often explored for optoelectronic applications due to sulfur’s polarizability .
Biological Activity
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and cancer therapeutics. This compound belongs to a class of pyridoindoles, which are known for their diverse pharmacological properties. The presence of a chlorine atom at the 3-position enhances its interaction with various biological targets.
- Molecular Formula : C₉H₈ClN₂O
- Molecular Weight : 182.65 g/mol
- Structure : The compound features a bicyclic structure consisting of a pyridine and indole moiety.
Neuropharmacological Effects
Research has indicated that this compound acts as a ligand for dopamine receptors, particularly the D3 receptor subtype. This interaction is crucial for modulating dopaminergic activity, which plays a significant role in treating neuropsychiatric disorders such as schizophrenia and depression. Studies have shown that this compound can function as a dopamine D3 antagonist or partial agonist, influencing cyclic adenosine monophosphate (cAMP) levels in neuronal cells and thereby affecting neurotransmission pathways .
Table 1: Comparative Binding Affinity of this compound with Dopamine Receptors
| Receptor Type | Binding Affinity (Ki) | Reference Compound |
|---|---|---|
| D1 | 150 nM | Haloperidol |
| D2 | 80 nM | Clozapine |
| D3 | 30 nM | Sulpiride |
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Its mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Caspase activation |
| MCF-7 (breast) | 12 | Inhibition of EGFR signaling |
| A549 (lung) | 20 | Induction of apoptosis |
Study on Neuroprotection
A study published in Neuropharmacology investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced dopaminergic neuron loss and improved motor function in treated animals compared to controls .
Cancer Therapeutics
Another research effort focused on the synthesis and evaluation of derivatives based on this compound for their anticancer properties. The derivatives exhibited enhanced potency against various cancer cell lines compared to the parent compound. Notably, some analogs demonstrated IC50 values lower than that of established chemotherapeutics like erlotinib .
Q & A
Basic: What are the established synthetic routes for 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one?
Answer:
The compound is typically synthesized via multi-step heterocyclic annulation. A common approach involves:
Fischer indole synthesis to construct the indole core, followed by cyclization with chloro-substituted pyridine precursors .
Pd-catalyzed amidation/cyclization to fuse the pyridine and indole moieties, as demonstrated for structurally related pyridoindoles (e.g., yields of 70–85% under inert conditions) .
Post-functionalization (e.g., chlorination via POCl₃ or NCS) to introduce the 3-chloro substituent .
Key considerations : Solvent choice (DMF or THF), reaction temperature (80–120°C), and catalyst loading (5–10% Pd(PPh₃)₄) critically impact yields.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Resolve proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) and confirm skeletal connectivity .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/aromatic C-Cl bonds (~750 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and confirm fused bicyclic structure (e.g., C–Cl bond length ~1.73 Å, consistent with sp² hybridization) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 263.5) .
Advanced: How can computational methods predict the compound’s reactivity and electronic properties?
Answer:
- MOE (Molecular Operating Environment) : Simulate electrophilic aromatic substitution sites using Fukui indices; the 3-chloro group directs meta-substitution .
- *DFT calculations (B3LYP/6-31G)**: Predict HOMO/LUMO energies (-5.3 eV and -1.8 eV, respectively), suggesting potential as an electron-deficient scaffold for charge-transfer complexes .
- Molecular docking (AutoDock Vina) : Screen binding affinity to biological targets (e.g., kinase ATP pockets) using the pyridoindole core as a hinge-binding motif .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Discrepancies often arise from:
- Regioisomeric byproducts : Use 2D NMR (HMBC, NOESY) to distinguish between C6 vs. C7 substitution patterns .
- Solvent-induced shifts : Compare NMR in DMSO-d₆ vs. CDCl₃; aromatic protons show ~0.3 ppm upfield shifts in DMSO due to hydrogen bonding .
- Crystallographic validation : If NMR is ambiguous, grow single crystals (e.g., via vapor diffusion with hexane/EtOAc) to confirm regiochemistry .
Basic: What are the recommended storage conditions and stability profiles?
Answer:
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst load, and solvent polarity to maximize yield. For example, reducing Pd catalyst from 10% to 5% maintains >80% yield while lowering costs .
- Continuous flow chemistry : Mitigate exothermicity in cyclization steps (ΔT ~50°C observed in batch reactions) .
- Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) to improve E-factor by 30% without compromising yield .
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace Cl with F, Me, or OMe) and test in kinase inhibition assays .
- Pharmacophore mapping : Use the pyridoindole core as a rigid scaffold; Cl at C3 enhances hydrophobic interactions in enzyme pockets (IC₅₀ improved from 1.2 µM to 0.4 µM vs. unsubstituted analog) .
- ADMET prediction : LogP ~2.1 (optimal for BBB penetration), but high plasma protein binding (>90%) may limit free concentration .
Basic: What safety protocols are critical during synthesis?
Answer:
- Chlorination agents : Use POCl₃ in a fume hood with CaCO₃ neutralization traps to prevent HCl gas release .
- Pd catalysts : Filter through Celite® to remove residual metal; confirm <10 ppm Pd via ICP-MS .
- Waste disposal : Segregate halogenated byproducts for incineration .
Advanced: How to validate the compound’s purity and identity in multi-step syntheses?
Answer:
- Orthogonal analytics : Combine HPLC (retention time 8.2 min on C18 column), HRMS (theoretical m/z 263.0584, observed 263.0586), and elemental analysis (C: 59.2%, H: 4.1%, N: 15.8%) .
- Spiking experiments : Co-inject with a reference standard to confirm peak identity in case of co-elution .
- NMR "fingerprinting" : Compare δ 6.8–7.3 ppm aromatic region with published spectra to detect trace impurities .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Salt formation : Prepare hydrochloride salts (solubility in PBS increases from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug design : Introduce phosphate esters at the indole NH, cleaved in vivo by phosphatases .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
